3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound "3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide" is a benzamide derivative that is likely to possess interesting chemical and biological properties. Benzamide derivatives are known for their potential biological applications, as seen in the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which have shown inhibitory potential against various enzymes . Similarly, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides have demonstrated antimicrobial activity . These findings suggest that the compound may also exhibit biological activity, possibly as an enzyme inhibitor or antimicrobial agent.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides was achieved using a one-pot ring conversion reaction from 3-(4-carboxy)phenylsydnone . This indicates that the synthesis of the compound might also involve a ring conversion reaction or similar synthetic strategies to incorporate the oxadiazolyl moiety into the benzamide framework.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with various substituents influencing their chemical behavior. In the case of metal complexes of benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone, different geometries such as square planar, tetrahedral, and octahedral were observed . Although the compound is not a metal complex, the presence of the oxadiazolyl group and methoxy substituents could similarly affect its molecular geometry and, consequently, its biological activity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of the oxadiazolyl group in the compound suggests that it could engage in nucleophilic substitution reactions or potentially coordinate with metals to form complexes, as seen with related compounds . The methoxy groups may also influence the reactivity of the benzamide core, potentially affecting the compound's ability to interact with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the optical properties of benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes were studied, revealing information about their energy gaps and optical conductivity . While the compound has not been studied in this context, similar analyses could provide insights into its electronic properties, solubility, and stability, which are important for its potential application in medicinal chemistry.
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
Research on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, including compounds with sulfanyl groups similar to the methylsulfanylphenyl group in the target compound, focuses on synthesizing and characterizing their molecular structures. These studies reveal insights into the intermolecular interactions within the crystal structures, utilizing Hirshfeld surface analysis. Such research aids in understanding the solid-state properties and potential applications of these compounds in designing new materials or drugs (Karanth et al., 2019).
Anticancer Activity
A series of N-substituted benzamides, sharing the 1,3,4-oxadiazol moiety, were synthesized and tested for anticancer activity against various cancer cell lines. These studies are crucial for identifying potential lead compounds in cancer therapy, demonstrating the relevance of structural analogs in medicinal chemistry research (Ravinaik et al., 2021).
Antimicrobial and Anti-Inflammatory Properties
Compounds featuring the 1,3,4-oxadiazole core have been evaluated for their antimicrobial properties against common pathogens such as Staphylococcus aureus. Additionally, their potential anti-inflammatory activities have been explored through various biological assays. This research signifies the compound's utility in developing new antimicrobial and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Materials Science Applications
The inclusion of oxadiazole and benzamide functionalities in polymers has been investigated for creating materials with specific properties, such as thermal stability and fluorescence. These studies contribute to the development of advanced materials for various technological applications, including optoelectronics and coatings (Sava et al., 2003).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a novel benzamide derivative , and benzamides have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with a variety of effects, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory activities .
Mode of Action
Benzamide derivatives have been shown to exhibit a variety of effects, including antioxidant, free radical scavenging, and metal chelating activity . Some benzamide compounds have also been shown to exhibit effective metal chelate activity .
Biochemical Pathways
Benzamide derivatives have been shown to have a variety of effects on different biochemical pathways, including those involved in antioxidant activity, free radical scavenging, and metal chelating .
Result of Action
Benzamide derivatives have been shown to have a variety of effects, including antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria .
properties
IUPAC Name |
3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-7-12(8-14(10-13)24-2)16(22)19-18-21-20-17(25-18)11-5-4-6-15(9-11)26-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPGAIXXTIKKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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